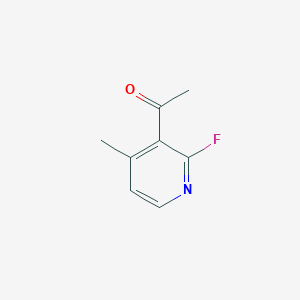

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone

Description

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is a pyridine derivative characterized by a fluorine atom at the 2-position, a methyl group at the 4-position, and an ethanone moiety at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry due to pyridine's prevalence in drug scaffolds, particularly in kinase inhibitors and antimicrobial agents. Its synthesis likely involves halogenation and coupling reactions, as seen in analogous pyridinyl ethanones .

Properties

Molecular Formula |

C8H8FNO |

|---|---|

Molecular Weight |

153.15 g/mol |

IUPAC Name |

1-(2-fluoro-4-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8FNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |

InChI Key |

JJXKMSYRYSZUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone typically involves several steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methylpyridine.

Reaction Conditions: The key step involves the acylation of 2-fluoro-4-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Chemical Reactions Analysis

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol.

Substitution: The fluoro group can be substituted by nucleophiles in the presence of a suitable catalyst.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone, with the molecular formula , features a pyridine ring substituted with a fluorine atom and a methyl group. Its structure is crucial for its biological activity and interaction with various receptors.

Pharmacological Applications

1. Receptor Modulation

Research indicates that 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone exhibits significant activity as a modulator of specific receptors. For instance, it has been studied for its role as a positive allosteric modulator for muscarinic acetylcholine receptors (mAChRs). In particular, compounds related to this structure demonstrated enhanced receptor activity, which could be beneficial in treating conditions like Alzheimer's disease and other cognitive disorders .

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Its analogs have been evaluated for their ability to inhibit pro-inflammatory cytokines, suggesting that 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone could be useful in developing treatments for inflammatory diseases .

3. Anticancer Activity

Recent studies have indicated that derivatives of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone possess anticancer properties. These compounds have been tested against various cancer cell lines, showing promise in inhibiting tumor growth and inducing apoptosis in malignant cells .

Case Study 1: Muscarinic Receptor Modulation

A study investigated the pharmacological effects of a compound related to 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone on isolated rat bladder tissue. The results demonstrated that the compound significantly increased contractile responses, indicating its potential therapeutic application in bladder dysfunctions. The pharmacokinetics showed favorable absorption and distribution profiles, suggesting its viability for further development .

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of the compound in a murine model of arthritis. The administration of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone resulted in reduced levels of inflammatory markers and improved clinical scores in treated animals compared to controls. This study highlights the compound's potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Pharmacological Activities

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Clearance (mL/min/kg) | 0.8 |

| Volume of Distribution (L/kg) | 0.38 |

| Half-life (h) | 7.8 |

| Bioavailability (%) | 62 |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The fluoro and methyl groups on the pyridine ring influence its binding affinity and selectivity towards enzymes and receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogues on the Pyridine Ring

The substituent pattern on the pyridine ring significantly influences physicochemical and biological properties. Key analogues include:

Key Insights :

- Fluorine vs. Chlorine/Methoxy : The 2-fluoro substituent in the target compound offers a balance of moderate electron withdrawal and improved metabolic stability compared to 2-chloro (stronger electron withdrawal) or 2-methoxy (electron donation) .

- Methyl Group Impact : The 4-methyl group in the target compound may reduce solubility compared to analogues with polar groups (e.g., -OCH₃) but enhances hydrophobic interactions in target binding .

Key Insights :

- The target compound’s fluorine and methyl groups may optimize it for CNS-targeted applications due to enhanced blood-brain barrier penetration compared to UDO (polar piperazine group) .

Physicochemical Properties

Key Insights :

- The target compound’s higher molar mass and predicted boiling point reflect increased stability compared to benzofuran-based analogues .

Key Differences :

- Fluorine introduction in the target compound may require selective fluorination agents (e.g., DAST), whereas chloro analogues use Cl₂ or SOCl₂ .

Biological Activity

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is . Its structure features a fluorine atom and a methyl group attached to a pyridine ring, contributing to its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 151.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Chemical Class | Pyridine derivative |

1-(2-Fluoro-4-methylpyridin-3-yl)ethanone exhibits biological activity primarily through its interaction with specific enzymes and receptors. The compound can act as an inhibitor or modulator of various biochemical pathways, which is crucial for its potential therapeutic effects. Preliminary studies suggest that it may influence metabolic pathways related to cancer and neuroprotection .

Enzyme Interaction

Research indicates that compounds with similar structures can inhibit enzymes involved in key metabolic processes. For instance, the binding affinity of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) is being investigated, as these enzymes play significant roles in inflammation and cancer progression .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone is essential for optimizing its biological activity. Modifications to the pyridine ring, such as changing substituents or altering the position of the fluorine atom, can significantly affect the compound's potency and selectivity.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of various pyridine derivatives, including 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone. The results indicated that compounds with electron-withdrawing groups, like fluorine, exhibited enhanced inhibitory effects on cancer cell lines compared to their unsubstituted counterparts .

Biological Assays

To assess the biological activity of 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone, several in vitro assays were conducted:

- Cytotoxicity Assay : Using MTT assays on various cancer cell lines (e.g., HeLa, MCF7), the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.

- Enzyme Inhibition Assay : The inhibition of COX enzymes was evaluated using spectrophotometric methods, showing promising results that warrant further investigation.

- Neuroprotective Studies : Preliminary tests indicated that 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone could protect neuronal cells from oxidative stress-induced apoptosis .

Q & A

Q. What are the common synthetic routes for 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone?

- Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where a pyridine derivative (e.g., 2-fluoro-4-methylpyridine) reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include:

- Oxidation of propargyl alcohols : Using KMnO₄ or CrO₃ under controlled conditions to avoid over-oxidation .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Sonogashira or Suzuki-Miyaura) to introduce functional groups at specific positions, as seen in analogous pyridine derivatives .

Table 1 summarizes key methods:

| Method | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, anhydrous DCM | 50-70% | |

| Oxidation | KMnO₄, H₂SO₄, 0-5°C | 30-50% | |

| Palladium Coupling | Pd(PPh₃)₄, CuI, DMF, 60°C | 60-90% |

Q. How is 1-(2-Fluoro-4-methylpyridin-3-yl)ethanone characterized spectroscopically?

- Methodological Answer:

- ¹H/¹³C NMR : The fluorine atom and methyl group on the pyridine ring cause distinct splitting patterns. For example, the methyl group at C4 appears as a singlet (~δ 2.5 ppm), while the acetyl group resonates at δ 2.6-2.8 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ and C-F stretch at 1100-1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 167 (calculated for C₈H₈FNO) with fragmentation patterns confirming the acetyl and fluorine substituents .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use a fume hood to avoid inhalation of vapors or dust .

- First Aid : For skin contact, wash with copious water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can low yields in Friedel-Crafts acylation be addressed?

- Methodological Answer:

- Catalyst Optimization : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions .

- Solvent Selection : Use nitrobenzene instead of DCM to improve electrophilic substitution efficiency .

- Temperature Control : Maintain reaction temperatures below 0°C to minimize decomposition .

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer:

- Purity Assessment : Recrystallize the compound using ethanol/water mixtures and validate via HPLC (≥95% purity) .

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify impurities .

- Isomer Analysis : Check for regioisomers (e.g., 3-fluoro vs. 4-fluoro derivatives) via NOESY or X-ray crystallography .

Q. What strategies improve regioselectivity during pyridine ring functionalization?

- Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., -NH₂) at C3 to direct electrophilic substitution to C4 .

- Meta-Directing Effects : Leverage the fluorine atom’s meta-directing influence to target specific positions .

- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side products under controlled microwave irradiation (e.g., 100°C, 20 min) .

Q. How can computational modeling predict reactivity in derivatives?

- Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G* to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic targets .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.